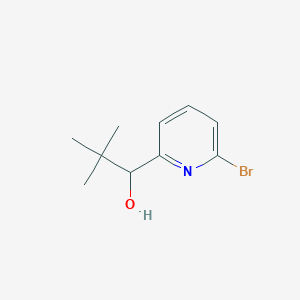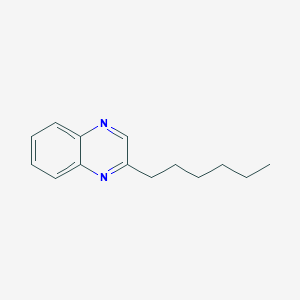
Diphenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl sulfate is an organic compound with the chemical formula (C₆H₅O)₂SO₂. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role as a sulfating agent, which means it can introduce sulfate groups into other molecules. This compound is also used in the production of certain dyes and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl sulfate can be synthesized through the reaction of phenol with sulfur trioxide or chlorosulfonic acid. The reaction with sulfur trioxide typically occurs in the presence of a solvent such as dichloromethane, while the reaction with chlorosulfonic acid can be carried out without a solvent. The general reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure a high yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced by the sulfonation of phenol using sulfuric acid or oleum. The process involves mixing phenol with the sulfonating agent and heating the mixture to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phenol and sulfuric acid.
Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form sulfated derivatives.
Oxidation: Under certain conditions, this compound can be oxidized to produce diphenyl sulfone.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.
Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phenol and sulfuric acid.
Nucleophilic Substitution: Sulfated amines or alcohols.
Oxidation: Diphenyl sulfone.
Aplicaciones Científicas De Investigación
Diphenyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfate groups into molecules.
Biology: Employed in the study of sulfation processes in biological systems.
Medicine: Utilized in the synthesis of certain pharmaceuticals and as an intermediate in drug development.
Industry: Applied in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of diphenyl sulfate involves its ability to act as a sulfating agent. It introduces sulfate groups into other molecules through nucleophilic substitution reactions. The sulfate group can then participate in various biochemical processes, including the regulation of enzyme activity and the modification of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfate: Another sulfating agent, but more volatile and toxic compared to diphenyl sulfate.
Diethyl sulfate: Similar in function but with different physical properties and reactivity.
Diphenyl sulfone: An oxidation product of this compound with different chemical properties and applications.
Uniqueness
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to introduce sulfate groups without excessive volatility or toxicity sets it apart from other sulfating agents like dimethyl sulfate and diethyl sulfate.
Propiedades
Número CAS |
4074-56-0 |
|---|---|
Fórmula molecular |
C12H10O4S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
diphenyl sulfate |
InChI |
InChI=1S/C12H10O4S/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
ZUGPRXZCSHTXTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)

![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)





![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)



